n-Acetylserotonin glucuronide

Description

Contextualizing n-Acetylserotonin Glucuronide as a Key Metabolite

This compound is recognized as a significant metabolite in the breakdown of melatonin (B1676174) and its precursor, N-acetylserotonin (NAS). nih.govtga.gov.au In mammals, including humans, after melatonin has exerted its physiological effects, it is metabolized into various compounds to be excreted from the body, primarily in the urine. nih.govoup.com this compound is one of these terminal, water-soluble products, formed to facilitate elimination. tga.gov.aunih.gov Its presence and concentration in urine can serve as a biomarker reflecting the metabolic activity of the pineal gland and the broader indoleamine pathway. oup.com Studies have identified this compound alongside other key metabolites like 6-hydroxymelatonin (B16111) sulfate (B86663) and 6-hydroxymelatonin glucuronide, collectively painting a global picture of melatonin metabolism. nih.govresearchgate.net

Overview of its Derivation from N-Acetylserotonin

The direct precursor to this compound is N-acetylserotonin (NAS). nih.govoup.com NAS itself occupies a dual role in biochemistry, acting as the immediate precursor to melatonin and also as a metabolite of melatonin via demethylation. nih.govoup.comresearchgate.net The conversion of NAS to this compound is a Phase II metabolic process known as glucuronidation. oup.com This reaction involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of NAS.

This enzymatic process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Research has pinpointed specific UGT isoforms responsible for this transformation in humans.

Key Enzymes in N-Acetylserotonin Glucuronidation:

| Enzyme Family | Specific Isoform | Role in NAS Glucuronidation |

|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT1A6 | Plays the predominant role in the glucuronidation of N-acetylserotonin. nih.govresearchgate.netsemanticscholar.org |

| UGT1A9 | Shows moderate catalytic activity towards N-acetylserotonin. nih.govresearchgate.net |

This conjugation significantly increases the water solubility of NAS, preparing it for efficient renal clearance and excretion. nih.gov

Significance in the Broader Melatonin Degradation Superpathway

The established primary route for melatonin metabolism involves hydroxylation at the C6 position by cytochrome P450 enzymes (mainly CYP1A2) to form 6-hydroxymelatonin, which is then rapidly conjugated with sulfate or glucuronic acid. tga.gov.aunih.gov However, a secondary, yet significant, pathway involves the demethylation of melatonin back to N-acetylserotonin (NAS). nih.govtga.gov.au

This NAS, along with NAS produced directly from serotonin (B10506), is then available for conjugation, leading to the formation of this compound and n-acetylserotonin sulfate. nih.govnih.gov The balance between the 6-hydroxylation pathway and the demethylation pathway can vary. For instance, in studies involving mice lacking the CYP1A2 enzyme, the production of 6-hydroxymelatonin glucuronide was drastically reduced, while the formation of this compound increased by approximately 195%. oup.com This demonstrates that the glucuronidation of NAS is a crucial compensatory or alternative route in the melatonin degradation superpathway, ensuring the efficient clearance of indoleamines when the primary metabolic route is impaired. oup.com In humans, it is estimated that the conversion to NAS and its subsequent conjugates accounts for about 15% of the total melatonin metabolism. nih.gov

Historical Perspectives on its Identification and Characterization

The elucidation of melatonin's metabolic fate began in the early 1960s. While the primary metabolite, 6-hydroxymelatonin, and its conjugates were identified early on, the role of N-acetylserotonin (NAS) as a significant metabolite took longer to be fully appreciated. oup.com

By the 1980s, studies using more advanced analytical techniques began to identify NAS as a key urinary metabolite of melatonin in both rats and humans, existing as both sulfate and glucuronide conjugates. nih.govoup.com A 1985 study administered deuterated melatonin to human subjects and, using gas chromatography-mass spectrometry (GC-MS), definitively identified deuterated NAS and deuterated 6-hydroxymelatonin in the urine, confirming that demethylation to NAS was a metabolic pathway in humans. nih.gov This research noted that NAS was present in both glucuronide and sulfate forms. nih.gov

The advent of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and the broader application of metabolomics in the 21st century have allowed for a more precise and comprehensive profiling of melatonin metabolites. oup.comresearchgate.net These modern techniques have solidified the status of this compound as a consistently detected and quantifiable product of melatonin metabolism. nih.govresearchgate.net The commercial availability of certified this compound reference standards has further facilitated its study in various biological matrices for clinical and research purposes. acs.org

Summary of Key Research Findings:

| Year of Study | Organism/System | Key Findings on this compound |

|---|---|---|

| 1985 | Human | Confirmed that melatonin is metabolized to N-acetylserotonin, which is excreted as glucuronide and sulfate conjugates. nih.gov |

| 2003 | Human Liver Microsomes | Identified UGT1A6 as the primary enzyme responsible for N-acetylserotonin glucuronidation. nih.govresearchgate.net |

| 2015 | Mouse | Metabolomic analysis revealed this compound as a known metabolite and showed its production significantly increases in CYP1A2-null mice. oup.com |

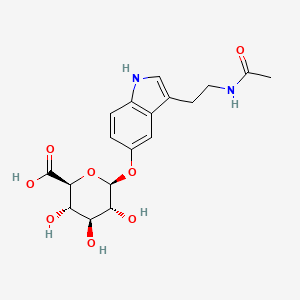

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQFNYKSNWOTC-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-06-3 | |

| Record name | N-Acetylserotonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLSEROTONIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of N Acetylserotonin Glucuronide

Precursor Substrate Utilization: N-Acetylserotonin as the Immediate Conjugate

The direct precursor for the biosynthesis of n-Acetylserotonin glucuronide is N-acetylserotonin (NAS). NAS, also referred to as normelatonin, is a naturally occurring compound that serves as a chemical intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506) wikipedia.org. The formation of NAS from serotonin is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT). Once formed, NAS can either be converted to melatonin or undergo phase II metabolism, such as glucuronidation. This conjugation reaction directly utilizes NAS as the substrate to form this compound.

Glucuronidation Reaction Mechanisms

Glucuronidation is a major pathway in phase II metabolism, responsible for the detoxification and excretion of a wide variety of substances, including drugs and endogenous compounds. wikipedia.orgnih.gov The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.org This process, catalyzed by UGT enzymes, increases the water solubility of the substrate, making it more readily excretable via urine or bile. wikipedia.orgbidmc.org

Role of Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs)

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. bidmc.orgnih.govaalto.fi They are responsible for catalyzing the glucuronidation reaction. wikipedia.org The UGT enzyme family is divided into subfamilies, including UGT1A and UGT2B, which play crucial roles in the metabolism of numerous compounds. nih.govnih.gov These enzymes exhibit distinct but often overlapping substrate specificities, leading to the involvement of multiple UGT isoforms in the metabolism of a single compound.

Specific UGT Isoform Involvement in n-Acetylserotonin Glucuronidation

Research has identified several specific UGT isoforms that are involved in the glucuronidation of N-acetylserotonin. The catalytic activity varies significantly among the different isoforms, indicating a primary role for certain enzymes in this metabolic pathway.

Studies have demonstrated that human UGT1A6 plays a predominant role in the glucuronidation of N-acetylserotonin. nih.govdoi.org When tested against a panel of recombinant human UGT isoforms, UGT1A6 showed the highest catalytic activity for the formation of this compound. doi.org At a substrate concentration of 1 mM, the glucuronidation rate for UGT1A6 was measured to be over five times higher than that of other active isoforms. doi.org This high specificity suggests that UGT1A6 is a key enzyme in the metabolic clearance of N-acetylserotonin through this pathway. doi.org The enzyme is known to be active on phenolic and planar compounds. wikipedia.orggenecards.org

While UGT1A6 is the most active, UGT1A9 and UGT1A10 also contribute to the glucuronidation of N-acetylserotonin. doi.org These isoforms exhibit moderate catalytic activity towards this substrate. doi.org Research indicates that their rates of glucuronidation are significantly lower than that of UGT1A6 but are still notable. doi.org UGT1A9 is a major isoform expressed in the liver and kidney, while UGT1A10 is predominantly found in the intestines. frontiersin.org

The involvement of other UGT isoforms in N-acetylserotonin glucuronidation appears to be minor. Studies have shown that UGT1A8, UGT2B7, and UGT2B15 exhibit very low activity, contributing less than 5% of the activity seen with UGT1A6. doi.org Other isoforms that were tested showed no measurable activity towards N-acetylserotonin, highlighting the specificity of the UGT1A subfamily, particularly UGT1A6, in this metabolic process. doi.org

Data Tables

Table 1: Glucuronidation Activity of Recombinant UGT Isoforms with N-Acetylserotonin

This table summarizes the catalytic activity of various human UGT isoforms in the glucuronidation of N-acetylserotonin, based on research findings.

| UGT Isoform | N-acetylserotonin Glucuronidation Activity (nmol Eq/min/mg protein) | Relative Activity (%) |

| UGT1A6 | 0.70 | 100% |

| UGT1A9 | 0.13 | 18.6% |

| UGT1A10 | 0.11 | 15.7% |

| UGT1A8 | <0.035 | <5% |

| UGT2B7 | <0.035 | <5% |

| UGT2B15 | <0.035 | <5% |

| Other Isoforms | No measurable activity | 0% |

Data sourced from a study measuring glucuronidation at a 1 mM N-acetylserotonin concentration doi.org. "Other Isoforms" refers to additional tested isoforms that showed no activity.

Kinetic Characterization of UGT-Mediated Glucuronidation (e.g., Km, Vmax)

Detailed kinetic characterization, including Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the specific glucuronidation of N-acetylserotonin is not extensively documented in publicly available research. However, kinetic studies on its immediate precursor, serotonin, provide valuable insights into the potential enzymatic behavior of UDP-glucuronosyltransferases (UGTs) with related indoleamine structures.

Glucuronidation is a major metabolic pathway for a wide range of compounds, catalyzed by UGT enzymes. These reactions can exhibit complex kinetics that may not always follow the traditional Michaelis-Menten model, sometimes showing autoactivation or substrate inhibition. The kinetic parameters are crucial for understanding the efficiency and capacity of the glucuronidation pathway, which can be influenced by the specific UGT isoforms involved and the presence of activating or inhibiting substances.

While direct data for N-acetylserotonin is sparse, the table below presents the determined kinetic parameters for the glucuronidation of its precursor, serotonin, by human liver microsomes and a specific recombinant UGT enzyme, UGT1A6. This provides a proxy for understanding the enzymatic conjugation of such indole (B1671886) structures.

| Enzyme Source | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 8.8 ± 0.3 | 43.4 ± 0.4 |

| Recombinant UGT1A6 | 5.9 ± 0.2 | 15.8 ± 0.2 |

Interrelationships within the Tryptophan-Melatonin Metabolic Cascade

The biosynthesis of this compound is intrinsically linked to the metabolic cascade that begins with the essential amino acid tryptophan and culminates in the production of melatonin. N-acetylserotonin itself is a critical junction point in this pathway.

Formation of N-Acetylserotonin from Serotonin

The synthesis of N-acetylserotonin (NAS) from serotonin is a pivotal step in the melatonin biosynthesis pathway. mdpi.com This reaction is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT). wikipedia.org AANAT facilitates the transfer of an acetyl group from the cofactor acetyl-CoA to the primary amine of serotonin, yielding NAS and coenzyme A. wikipedia.org This enzymatic conversion is often considered the rate-limiting step in melatonin production, and its activity is tightly regulated, dictating the rhythmic, nocturnal synthesis of melatonin. wikipedia.orgoup.com

Conversion of N-Acetylserotonin to Melatonin

Following its formation, N-acetylserotonin serves as the direct precursor to melatonin. The final step in melatonin synthesis involves the methylation of the 5-hydroxyl group of NAS. This reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT), which transfers a methyl group from the donor molecule S-adenosylmethionine to NAS, resulting in the formation of melatonin. nih.gov

Reverse Metabolism Pathways Involving N-Acetylserotonin

While the primary metabolic route for N-acetylserotonin in the pineal gland leads to melatonin, alternative pathways exist that can reverse its formation. In mammals, the enzyme arylacetamide deacetylase (AADAC), found in the liver, brain, and gastrointestinal tract, is capable of metabolizing NAS by converting it back to serotonin through deacetylation. nih.govnih.gov This deacetylation reaction can be potently inhibited by eserine. Furthermore, recombinant human AADAC has also been shown to deacetylate melatonin to form 5-methoxytryptamine. nih.gov This reverse pathway demonstrates a dynamic regulation of indoleamine levels within the body. nih.gov

Influence of Exogenous Compounds and Endogenous Modulators on Glucuronidation

The rate of N-acetylserotonin glucuronidation can be influenced by a variety of endogenous and exogenous factors that modulate the activity of UGT enzymes or alter the availability of the NAS substrate.

The expression and function of UGTs are subject to modulation by gene regulation, post-translational modifications, and interactions with other proteins. nih.gov Endogenous compounds can act as activators or inhibitors of UGTs. For instance, fatty acyl-CoAs have been identified as endogenous activators, while adenine and related compounds may act as allosteric inhibitors. nih.gov The presence of such modulators can significantly alter the kinetic profile of UGT-catalyzed reactions.

Furthermore, the availability of N-acetylserotonin as a substrate for glucuronidation is directly tied to the regulation of its synthesis. The activity of the AANAT enzyme is under stringent circadian and photic control. nih.gov In darkness, elevated levels of cyclic AMP (cAMP) lead to the phosphorylation of AANAT. This phosphorylation promotes the binding of AANAT to 14-3-3 proteins, which stabilizes the enzyme and enhances its activity, thereby increasing NAS production. nih.gov Conversely, exposure to light reduces cAMP levels, leading to AANAT dephosphorylation, dissociation from 14-3-3 proteins, and subsequent degradation by the proteasome. nih.gov Dopamine has also been shown to play a role in regulating AANAT activity through D2/D4-like receptors. nih.gov Therefore, any compound that interferes with these signaling pathways can indirectly affect the amount of NAS available for glucuronidation.

Biological and Physiological Implications in Experimental Systems

Role of n-Acetylserotonin Glucuronide as an Excretory Product

Disposition and Elimination Routes

This compound is formed as a product of Phase II metabolism, a process that involves the conjugation of substances with endogenous molecules to increase their water solubility and facilitate their excretion from the body. merckmanuals.com In this case, N-acetylserotonin undergoes glucuronidation, where a glucuronic acid moiety is attached to the NAS molecule. This reaction renders the compound more polar and readily eliminated by the kidneys into the urine. merckmanuals.com

The formation of this compound is part of the broader metabolic pathway of melatonin (B1676174). Melatonin can be metabolized to NAS, which is then further conjugated to form either this compound or n-acetylserotonin sulfate (B86663). nih.govwiley.com These conjugated metabolites are then excreted. nih.govregulations.gov Studies in mice have shown that when the primary metabolic pathway for melatonin is impaired, there is a significant increase in the urinary levels of this compound, highlighting its role as an alternative elimination route. oup.com In humans, supplementation with melatonin has been shown to increase the urinary excretion of both the glucuronide and sulfate conjugates of NAS. regulations.gov

Detection in Biological Fluids (e.g., urine)

This compound is detectable in various biological fluids, with urine being the primary matrix for its measurement. wiley.comregulations.gov The presence and concentration of this metabolite in urine can provide insights into the metabolic pathways of melatonin and NAS. oup.com For instance, after oral administration of melatonin to human volunteers, this compound, along with its sulfate conjugate, could be isolated from pooled urine samples. regulations.gov

Metabolomic studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying and quantifying this compound in urine. wiley.com These advanced analytical methods have allowed for the comprehensive profiling of melatonin metabolites, confirming the presence of this compound as a product of melatonin metabolism in both humans and mice. wiley.comoup.com In a study involving healthy human subjects treated with melatonin, this compound was one of the key conjugated metabolites detected in their urine. wiley.com

Indirect Biological Activities of the Precursor: N-Acetylserotonin (NAS) in Preclinical Models

While this compound is an excretory product, its precursor, N-acetylserotonin (NAS), exhibits significant biological activities, particularly in the central nervous system. These activities are primarily observed in preclinical models and offer a deeper understanding of the potential physiological roles of this compound beyond being a simple intermediate in melatonin synthesis.

Modulation of Neurotrophic Signaling Pathways

A pivotal discovery in the study of NAS is its ability to act as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). wikipedia.orgglpbio.com This activation of TrkB by NAS is independent of BDNF itself. nih.gov In preclinical studies, administration of NAS has been shown to rapidly activate TrkB receptors in a circadian manner. glpbio.compnas.org

The activation of TrkB receptors by NAS initiates a cascade of downstream signaling events. One of the key pathways activated is the Akt signaling pathway. nih.gov This has been demonstrated in mouse models of traumatic brain injury, where NAS administration enhanced the activation of the TrkB/Akt pathway, leading to neuroprotective effects. nih.gov The antagonist of TrkB, ANA-12, was shown to block these protective effects, confirming the essential role of TrkB activation. nih.gov This signaling cascade is crucial for promoting neuronal survival and plasticity. researchgate.net

The activation of TrkB signaling by NAS has profound implications for neurogenesis, the process of generating new neurons. Studies in adult mice have demonstrated that both subchronic and chronic administration of NAS can induce the proliferation of neural progenitor cells (NPCs) in the hippocampus. pnas.orgnih.gov This effect is directly linked to the activation of TrkB receptors, as the blockade of these receptors abolishes the NAS-induced increase in NPC proliferation. nih.govpnas.org

Chronic treatment with NAS has been shown to trigger TrkB receptor activation and its downstream signaling specifically within NPCs. pnas.org This suggests that NAS can directly influence the early stages of neurogenesis by stimulating the division of these progenitor cells. pnas.orgnih.gov Notably, NAS has been found to enhance NPC proliferation even in sleep-deprived mice, a condition known to negatively impact neurogenesis. researchgate.netnih.gov This finding points to a unique function of NAS in promoting hippocampal plasticity. nih.gov

Table 1: Summary of N-Acetylserotonin (NAS) Effects on TrkB Signaling and Neurogenesis in Mice

| Experimental Model | Intervention | Key Findings | Reference(s) |

| Adult Mice | Subchronic and chronic NAS administration | Induced proliferation of neural progenitor cells (NPCs) in the hippocampus. | nih.gov, pnas.org |

| Adult Mice | Chronic NAS treatment | Triggered TrkB receptor activation and downstream signaling in NPCs. | pnas.org |

| TrkBF616A knockin mice | NAS administration with TrkB blockade | Abolished NAS-elicited neurogenesis, confirming TrkB dependence. | nih.gov, pnas.org |

| Sleep-deprived mice | NAS administration | Significantly enhanced NPC proliferation. | nih.gov, researchgate.net |

| Traumatic Brain Injury (TBI) mouse model | NAS administration | Ameliorated TBI-induced deficits and enhanced TrkB/Akt pathway activation. | nih.gov |

Neuroprotective Effects in Experimental Models of Neural Degeneration (e.g., retinal photoreceptor cells)

N-acetylserotonin (NAS) has demonstrated significant neuroprotective capabilities in various experimental settings, with a particular emphasis on retinal photoreceptor cells. researchgate.netnih.gov Studies have shown that NAS can protect these cells from light-induced degeneration. nih.govresearchgate.net This protective effect is noteworthy because NAS, unlike some other neuroprotective agents like brain-derived neurotrophic factor (BDNF), can cross the blood-retinal barrier when administered systemically. nih.gov

The neuroprotective actions of NAS are believed to be mediated, at least in part, through its ability to activate the TrkB receptor, a receptor also activated by BDNF. nih.gov In animal models, NAS has been shown to reduce neuronal cell death induced by excitotoxins. nih.gov Furthermore, research indicates that NAS can alleviate retinal ischemia-reperfusion injury by reducing retinal edema and increasing the number of retinal ganglion cells. sciopen.com This suggests a potential therapeutic role for NAS and its derivatives in conditions involving retinal cell loss. sciopen.comnih.gov It has been suggested that NAS acts as a physiological antioxidant within retinal photoreceptor cells, contributing to the self-protective antioxidant system of the retina. researchgate.netnih.gov

Regulation of Oxidative Stress Responses

N-acetylserotonin plays a crucial role in the modulation of oxidative stress through multiple mechanisms. Its antioxidant effects are independent of its conversion to melatonin and, in some models, have been shown to be significantly more potent. nih.gov

Direct Free Radical Scavenging Capabilities

N-acetylserotonin is a potent scavenger of free radicals. hmdb.caacs.org Theoretical studies using density functional theory have revealed that NAS is a more effective peroxyl radical scavenger than melatonin, Trolox (a water-soluble vitamin E analog), caffeine, and genistein (B1671435) in both lipid and aqueous environments. acs.orgresearchgate.net Its ability to directly interact with and neutralize reactive oxygen species (ROS) is a key component of its antioxidant activity. nih.gov In cell-free systems, the capacity of NAS to scavenge peroxyl radicals has been demonstrated to be much higher than that of melatonin. nih.gov

Inhibition of Lipid Peroxidation

NAS effectively inhibits lipid peroxidation, the process of oxidative degradation of lipids. researchgate.netnih.gov It has been shown to reduce lipid peroxidation induced by various agents, including iron, hydrogen peroxide, and the water-soluble initiator 2,2'-azobis(2-amidinopropane) (B79431) (ABAP). researchgate.netnih.gov This action helps to maintain the integrity and fluidity of biological membranes. researchgate.net In rat retinal homogenates, NAS significantly reduced nitric oxide (NO)-induced lipid peroxidation, as measured by malondialdehyde (MDA) levels. nih.gov

Modulation of Antioxidant Enzyme Systems (e.g., glutathione (B108866) peroxidase)

Beyond direct scavenging, NAS also modulates the body's endogenous antioxidant defense systems. nih.gov Research indicates that NAS can stimulate the activity of antioxidant enzymes such as glutathione peroxidase. researchgate.netnih.gov In animal studies, administration of NAS led to an increase in glutathione peroxidase levels in the brain and kidneys. researchgate.net Furthermore, in neuronal cells, NAS has been shown to increase the expression of several antioxidant enzymes, including heme oxygenase-1 and NAD(P)H quinone oxidoreductase-1, through the activation of the Nrf2 pathway. nih.gov

Comparison of Antioxidant Efficacy with Related Indoleamines

When compared to other related indoleamines, N-acetylserotonin often demonstrates superior antioxidant properties. nih.govnih.gov In studies on human peripheral blood lymphocytes, NAS was found to be about three times more effective than melatonin in protecting against oxidant-induced reactive oxygen species formation. nih.gov In protecting these cells from oxidant-mediated cell death, NAS was as effective as Trolox and required concentrations ten times lower than melatonin. nih.gov In studies comparing its efficacy against nitric oxide-induced lipid peroxidation in rat retinal homogenates, the order of efficacy was found to be: vitamin E > N-acetylserotonin > pinoline > melatonin. nih.gov Density functional theory studies also support that NAS is a better peroxyl radical scavenger than melatonin. acs.orgresearchgate.net Depending on the experimental model, the protective effects of NAS against oxidative damage have been reported to be 5 to 20 times stronger than those of melatonin. hmdb.canih.gov

Interaction with Melatonin Receptors (e.g., MT1, MT2, MT3)

N-acetylserotonin's biological effects are also mediated through its interaction with melatonin receptors. hmdb.ca While melatonin is the primary ligand for the MT1 and MT2 receptors, NAS also demonstrates binding activity. hmdb.canih.gov The MT1 and MT2 receptors are G protein-coupled receptors involved in regulating circadian rhythms and other physiological processes. drugbank.comnih.gov

Interestingly, NAS shows a similar affinity to melatonin for the MT3 receptor binding site, which has been identified as the enzyme quinone reductase 2 (QR2). nih.govnih.govresearchgate.net This interaction is distinct from the MT1 and MT2 receptors, where melatonin's affinity is significantly higher. nih.gov The modulation of the QR2/MT3 receptor by NAS may contribute to some of its biological effects, including potential antidepressant actions. researchgate.net The interaction of NAS with melatonin receptors suggests a complex interplay between these indoleamines in regulating physiological functions. nih.gov

Involvement in Other Physiological Processes (e.g., thermoregulation, body fat in C. elegans)

The physiological relevance of n-Acetylserotonin (NAS) and its metabolites, including this compound, extends to fundamental processes such as thermoregulation and metabolic control. While direct studies on this compound are limited, research on its precursor, NAS, and analogous compounds in model organisms provides significant insights.

In studies involving male rats, the administration of various pineal gland tryptophan metabolites, including N-acetylserotonin, resulted in a notable hypothermic effect. researchgate.net This suggests that indolic products are involved in the complex mechanisms of thermoregulation, likely through a central site of action within the brain, although peripheral actions have not been ruled out. researchgate.net

In the nematode Caenorhabditis elegans, a model organism for studying metabolism, serotonin (B10506) and its derivatives are linked to the regulation of body fat. nih.govplos.org While mammals metabolize NAS primarily through glucuronidation, C. elegans utilizes a parallel pathway involving glucosylation to produce N-acetylserotonin-derived glucosides. nih.govnih.gov These compounds, such as sngl#1, are the mammalian equivalent of this compound. nih.gov Research combining CRISPR-Cas9 genome editing and comparative metabolomics has shown that the majority of serotonin in C. elegans is converted into these N-acetylserotonin-derived glucosides. nih.govresearchgate.net Unlike metabolites destined for immediate excretion, these glucosides are largely retained within the worm's body, suggesting they perform distinct intra-organismal signaling functions that may contribute to serotonin-dependent phenotypes like body fat accumulation. nih.govnih.gov

Table 1: Key Serotonin-Derived Metabolites in C. elegans

| Metabolite Name | Abbreviation | Description |

|---|---|---|

| N-acetylserotonin-O-glucoside | sngl#1 | A modular glucoside derived from N-acetylserotonin, analogous to mammalian this compound. nih.govnih.gov |

| sngl#3 | sngl#3 | A derivative of N-acetylserotonin-O-glucoside bearing an anthranilic acid moiety. nih.govnih.gov |

Discovery and Characterization of Novel Cyclic Glucuronide Metabolites

Recent advancements in metabolomics have expanded the known metabolic map of melatonin, leading to the identification of previously uncharacterized metabolites, including novel cyclic forms of this compound. oup.com These discoveries have been made possible through comprehensive analyses of urinary metabolomes in animal models, such as mice, following the administration of melatonin. oup.com

Using techniques like mass fragmentography and tandem mass spectrometry, researchers have been able to identify new metabolic pathways. nih.gov Among the novel compounds discovered is cyclic N-acetylserotonin 5-O-glucuronide . nih.gov This compound was identified alongside other new melatonin metabolites, such as melatonin N-glucuronide and cyclic 6-hydroxymelatonin (B16111). oup.comnih.gov The identification of these cyclic glucuronide structures indicates greater complexity in the biotransformation and clearance of N-acetylserotonin than previously understood. nih.govt3db.ca

Table 2: Selected Novel Metabolites Identified from Melatonin Metabolism Studies

| Novel Metabolite | Abbreviation / Compound No. | Context of Discovery |

|---|---|---|

| cyclic N-acetylserotonin 5-O-glucuronide | (13) | Identified as a novel metabolite of melatonin in mouse metabolomic studies. nih.gov |

| Melatonin N-glucuronide | (4) | A novel glucuronide conjugate of melatonin discovered through metabolomics. nih.gov |

| cyclic Melatonin | (14) | A novel cyclic form of melatonin. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is the cornerstone of analyzing n-Acetylserotonin glucuronide, allowing for its separation from the parent compound, n-Acetylserotonin (NAS), and other potentially interfering substances in complex biological samples like plasma and urine. nih.govnih.gov The choice of chromatographic technique is dictated by the analyte's chemical properties and the required sensitivity and specificity of the assay.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a superior and widely used technique for the quantification of polar metabolites like n-Acetylserotonin and its glucuronide conjugate due to its high sensitivity, specificity, and lack of need for chemical derivatization. researchgate.netnih.gov While direct analysis of the glucuronide is possible, many methods focus on quantifying its aglycone, NAS, following a hydrolysis step.

Highly sensitive LC-MS/MS assays have been developed to quantify NAS at picogram per milliliter (pg/mL) levels in small volumes of human plasma. nih.govsemanticscholar.org These methods often employ reversed-phase chromatography. For instance, a Waters SymmetryShield RP18 column can be used to separate the components. nih.govresearchgate.netnih.gov The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% or 0.2% formic or acetic acid) and an organic solvent like acetonitrile. nih.gov

Detection is achieved using a tandem mass spectrometer, often operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov For the analysis of the aglycone, NAS, the transition of the precursor ion at a mass-to-charge ratio (m/z) of 219 to a product ion of m/z 160 is commonly monitored in positive ion mode. nih.govresearchgate.net The use of nanospray ionization (nESI) can further enhance sensitivity compared to conventional electrospray ionization (ESI), allowing for the detection of very low endogenous levels. researchgate.netnih.gov

| Parameter | Example Condition | Reference(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Column | Waters SymmetryShield RP18 (2.1x100 mm, 3.5 µm) | nih.govresearchgate.netnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| MS/MS Transition (for NAS) | m/z 219 → 160 | nih.govresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and sensitivity but is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound or its aglycone. nih.govresearchgate.net These compounds must first undergo chemical derivatization to increase their volatility and thermal stability. nih.govnih.gov

After enzymatic hydrolysis to cleave the glucuronic acid moiety, the resulting n-Acetylserotonin can be derivatized. nih.gov A common strategy involves converting the polar functional groups (hydroxyl and amine groups) into less polar silyl (B83357) or acyl derivatives. For example, a simultaneous derivatization using ethoxycarbonyl (EOC) for the hydroxyl group and pentafluoropropionyl (PFP) for the amine group has been successfully used for NAS analysis in rat urine. researchgate.net The resulting mono-O-EOC-mono-N-PFP derivative of acetylserotonin is amenable to GC-MS analysis. researchgate.netgoogle.com

GC-MS/MS provides greater selectivity and a better signal-to-noise ratio compared to single quadrupole GC-MS, which is particularly advantageous for differentiating low-level analytes from background noise in complex matrices. uantwerpen.be

High-Performance Liquid Chromatography (HPLC) coupled with various detectors can be used for the analysis of glucuronide conjugates. researchgate.net Direct detection of glucuronides is possible and circumvents the potential inaccuracies associated with indirect methods that rely on enzymatic hydrolysis. researchgate.net For direct analysis of this compound, an HPLC system could be coupled with a mass spectrometer (as in LC-MS/MS) or other detectors like UV or fluorescence, although the latter may lack the required sensitivity and specificity for endogenous levels.

When direct analysis is not feasible, HPLC is used to quantify the aglycone, n-Acetylserotonin, after the hydrolysis of the glucuronide. sigmaaldrich.com The separation principles are similar to those described for LC-MS/MS, typically using reversed-phase columns. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis. For this compound and its aglycone, common techniques include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dialysis. nih.govnih.govbohrium.com

One method for plasma sample preparation involves centrifugal membrane dialysis, which effectively separates the analytes from larger molecules like proteins. nih.govnih.gov LLE, using solvents like chloroform, has also been employed to extract n-Acetylserotonin from serum. nih.gov SPE is a versatile technique for cleaning up and concentrating glucuronides from various samples, including those generated from in-vitro incubations with liver microsomes. bohrium.com

Derivatization is a key step, particularly for GC-MS analysis. The goal is to convert polar functional groups into more volatile derivatives. nih.gov For glucuronides in general, this can involve silylation of hydroxyl groups using reagents like 1-(trimethylsilyl)imidazole. researchgate.netnih.gov For GC-MS analysis of the aglycone NAS, derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA) or a combination of ethoxycarbonyl and pentafluoropropionyl groups is necessary. researchgate.netuantwerpen.be Specific derivatization reactions can also be used to confirm the identity of a conjugate; for instance, acyl-glucuronides can be selectively converted to hydroxamic acid derivatives. nih.govresearchgate.net

Application of Stable Isotopic Internal Standards in Quantitative Assays

The use of stable isotope-labeled internal standards is essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. nih.govchemie-brunschwig.ch These standards are molecules that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).

For the quantification of n-Acetylserotonin, deuterated standards such as d₇-NAS are commonly used. nih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. nih.govnih.gov Because the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. lumiprobe.com Any loss of analyte during sample extraction or variability in instrument response is corrected for by monitoring the ratio of the analyte's signal to the internal standard's signal. nih.gov This approach significantly improves the reliability and reproducibility of the quantification. nih.govnih.gov

Enzymatic Hydrolysis and Deconjugation Approaches (e.g., β-glucuronidase)

Glucuronidation is a major metabolic pathway that conjugates a glucuronic acid moiety to various compounds, increasing their water solubility for excretion. sigmaaldrich.comcovachem.com To analyze the original aglycone, an enzymatic hydrolysis step is often employed to cleave this conjugate. nih.gov

The enzyme β-glucuronidase is routinely used to hydrolyze glucuronides in biological fluids like urine and plasma. sigmaaldrich.comcovachem.com This deconjugation step converts this compound back to n-Acetylserotonin, which can then be more readily extracted and analyzed, particularly by GC-MS. nih.govsigmaaldrich.com This enzymatic reaction is typically performed by incubating the sample with a β-glucuronidase preparation at an optimal pH and temperature (e.g., 37°C) before extraction and analysis. mdpi.com

Metabolomic Profiling for Comprehensive Pathway Analysis

Metabolomic profiling has emerged as a powerful tool for the comprehensive analysis of metabolic pathways, and it has been instrumental in elucidating the complex biotransformation of melatonin (B1676174). Within this context, this compound has been identified as a key metabolite, and its quantification provides valuable insights into the intricacies of melatonin metabolism.

One significant study involving the metabolomic analysis of urine samples from mice treated with melatonin successfully identified and characterized several metabolites, including this compound. nih.govnih.gov This research highlighted that the metabolic fate of melatonin can vary significantly between different mouse strains. For instance, in Cyp1a2-null mice, there was a marked increase in the urinary levels of this compound (approximately 195% higher) compared to wild-type mice. nih.govnih.gov This finding underscores the role of the CYP1A2 enzyme in the primary metabolic pathway of melatonin and demonstrates how metabolomics can reveal shifts in pathway dynamics in response to genetic variations.

The study also revealed that while 6-hydroxymelatonin (B16111) glucuronide is the most abundant melatonin metabolite in mouse urine, the relative abundance of this compound can be a critical indicator of alternative metabolic routes. nih.govnih.gov The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is crucial for the separation, detection, and quantification of such glucuronide conjugates in complex biological matrices. nih.govscispace.comresearchgate.net

Furthermore, disruptions in the serotonin-n-Acetylserotonin-melatonin pathway have been investigated as potential biomarkers for certain neurodevelopmental conditions. nih.govnih.gov While these studies may not focus exclusively on metabolomic profiling for pathway analysis, they emphasize the importance of accurately measuring all intermediates, including n-Acetylserotonin and its conjugated forms, to understand the biochemical basis of these disorders. nih.govnih.gov The development of highly sensitive LC-MS/MS assays has been pivotal in quantifying low circulating levels of melatonin and its precursors, which is essential for such clinical research. nih.govresearchgate.netnih.gov

The following interactive data table summarizes the relative changes in key melatonin metabolites observed in a metabolomics study of Cyp1a2-null mice compared to wild-type mice, illustrating the impact of this enzyme on melatonin metabolism.

| Metabolite | Change in Cyp1a2-null mice vs. Wild-type |

|---|---|

| 6-hydroxymelatonin glucuronide | ~90% decrease |

| This compound | ~195% increase |

| Melatonin glucuronide | ~220% increase |

Utilization as Analytical Reference Standards

The accurate quantification of this compound in biological samples is critically dependent on the availability of high-purity analytical reference standards. These standards are essential for method development, validation, and the establishment of calibration curves in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). scispace.comresearchgate.net

Several chemical suppliers provide n-Acetylserotonin β-D-glucuronide for research and analytical purposes. biosynth.comveeprho.comsimsonpharma.comclearsynth.com These commercially available standards are typically well-characterized, with their identity and purity confirmed through various analytical techniques. The availability of such standards facilitates the development of robust and reproducible analytical methods for the precise measurement of this metabolite in various biological matrices, including urine and plasma. scispace.com

For instance, a highly characterized reference material of n-Acetylserotonin β-D-glucuronide is noted to comply with stringent regulatory standards, making it suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com This highlights the importance of such standards in pharmaceutical development and regulatory submissions. The use of a certified reference standard ensures the traceability and accuracy of analytical results, which is paramount in both preclinical and clinical studies.

In quantitative analytical methods, an internal standard is often used to correct for variations in sample preparation and instrument response. While an isotopically labeled analog of this compound would be the ideal internal standard, its commercial availability can be limited and the cost high. scispace.com In such cases, a structurally similar compound may be used, but the availability of the authentic this compound reference standard remains crucial for the preparation of calibrators and quality control samples. scispace.com

Preclinical and Mechanistic Research Models Employing N Acetylserotonin Glucuronide

In Vitro Experimental Systems

In vitro systems are fundamental for dissecting the specific biochemical reactions involved in the formation of n-Acetylserotonin glucuronide. These controlled environments allow researchers to study enzymatic activities and metabolic pathways in isolation.

Microsomal preparations, particularly from human liver (HLM), are a cornerstone for studying the enzyme kinetics of this compound. researchgate.net These preparations contain a rich complement of drug-metabolizing enzymes, including the UDP-glucuronosyltransferase (UGT) superfamily, which is responsible for glucuronidation. nih.govxenotech.com By incubating N-acetylserotonin with HLMs in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), researchers can measure the rate of this compound formation. pubcompare.ai

Studies using pooled HLMs have been employed to determine kinetic parameters and to screen for potential drug-drug interactions. For instance, various compounds have been evaluated for their inhibitory effects on UGT enzymes using N-acetylserotonin as a probe substrate, highlighting the utility of this system in predictive toxicology. researchgate.net Investigations have shown that N-acetylserotonin glucuronidation occurs in liver microsomes, and these models are also used to compare metabolic activities across different species, such as humans, monkeys, dogs, rats, and mice. pubcompare.airesearchgate.net

To identify the specific enzymes responsible for the glucuronidation of N-acetylserotonin, researchers utilize expression systems that produce individual, recombinant UGT isoforms. pubcompare.ai These systems, often using baculovirus-infected insect cells or other cell lines, allow for the characterization of each enzyme's contribution to the metabolic pathway. pubcompare.ai

Through this approach, several UGT isoforms have been identified as catalysts for N-acetylserotonin glucuronidation. Research consistently points to UGT1A6 as a predominant enzyme in this process. researchgate.net Other isoforms, including UGT1A9 and UGT1A10, have also been shown to exhibit moderate catalytic activity towards N-acetylserotonin. researchgate.net The use of these recombinant enzymes enables the determination of specific kinetic values (Km and Vmax) for each isoform, providing a detailed picture of their efficiency and affinity for N-acetylserotonin. researchgate.net Some studies have also implicated UGT1A1 and UGT1A7 in the process. nih.gov

Table 1: UGT Isoforms Involved in N-Acetylserotonin Glucuronidation

| UGT Isoform | Relative Activity | Role |

|---|---|---|

| UGT1A6 | High | Predominant role in glucuronidation. researchgate.net |

| UGT1A9 | Moderate | Contributes to glucuronidation. researchgate.net |

| UGT1A10 | Moderate | Contributes to glucuronidation. researchgate.net |

| UGT1A1 | Identified | Involved in glucuronidation. nih.gov |

| UGT1A7 | Identified | Involved in glucuronidation. nih.gov |

While subcellular models like microsomes and recombinant enzymes are excellent for studying specific enzymatic steps, cellular models offer a more integrated view of metabolic pathways. Immortalized cell lines, such as HaCaT keratinocytes, and primary cells like melanocytes have been used to study the broader metabolism of melatonin (B1676174), the parent compound of N-acetylserotonin. researchgate.net In these models, metabolites including N-acetylserotonin are produced endogenously. researchgate.net Although direct studies focusing exclusively on this compound in cellular models are less common, the analysis of metabolite profiles from these cells provides insight into the complete metabolic cascade. researchgate.net For instance, metabolomic analyses of various cell types have identified this compound as one of several key metabolites, confirming the activity of this pathway within an intact cellular environment. nih.gov

In Vivo Animal Models for Metabolic Profiling and Functional Studies

Murine models, including various mouse strains, are widely used for metabolic profiling. Metabolomic analyses of urine from different mouse strains (CBA, C57/BL6, and 129Sv) have successfully identified this compound as a known metabolite of melatonin. oup.com This confirms that the metabolic pathway leading to its formation is active in these animals. oup.com

Furthermore, gene knockout models have provided crucial insights. For example, studies using Cyp1a2-null mice, which lack a key enzyme in a competing metabolic pathway for melatonin, showed a significant increase in the urinary levels of this compound (approximately 195% higher than in wild-type mice). oup.com This demonstrates a metabolic shift towards the N-acetylserotonin glucuronidation pathway when the primary route is blocked. oup.com These models are also used in contexts like psoriasis research, where metabolomic profiling of skin lesions has detected changes in levels of "Cyclic this compound". nih.govsemanticscholar.org

Table 2: Relative Changes in Metabolites in Cyp1a2-null Mice vs. Wild-Type

| Metabolite | Relative Change |

|---|---|

| 6-hydroxymelatonin (B16111) glucuronide | ~10% of wild-type |

| This compound | ~195% of wild-type |

| Melatonin glucuronide | ~220% of wild-type |

Data derived from a metabolomic analysis of urine in mice. oup.com

Rat models have been particularly important for investigating the pharmacokinetic properties and metabolic fate of N-acetylserotonin and its conjugates. nih.gov Studies in rats have established that N-acetylserotonin can be a primary metabolite of melatonin, alongside 6-hydroxymelatonin. nih.gov

A key finding from research using rat models is the significance of biliary excretion for glucuronide conjugates. nih.govwur.nl Following administration of precursor compounds, this compound has been identified as a major metabolite excreted in the bile. researchgate.net This highlights the liver's central role in processing N-acetylserotonin and directing its glucuronidated form for elimination via the biliary route. researchgate.netnih.gov Comparing the excretion rates of a compound versus its pre-formed glucuronide conjugate in rats helps elucidate the efficiency of this pathway. nih.gov Studies using Gunn rats, which lack functional UGT1A6, have further solidified the enzyme's role by showing a dramatic reduction (to 32% of normal) in the glucuronidation rate of N-acetylserotonin compared to normal rats. researchgate.net

Invertebrate Models (e.g., C. elegans) for Serotonin (B10506) Metabolism Studies

Invertebrate organisms, particularly the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, serve as powerful and cost-effective models for dissecting fundamental biological pathways, including neurotransmitter metabolism. nih.govembopress.org Their genetic tractability, rapid life cycles, and the conserved nature of many core metabolic pathways make them invaluable for initial research that can inform more complex vertebrate studies. embopress.org

While the direct study of this compound is primarily a feature of vertebrate metabolism, research in C. elegans has revealed a fascinating parallel pathway that provides significant insights. In mammals, serotonin is partly metabolized through acetylation to form N-acetylserotonin (NAS), which can then be conjugated with glucuronic acid. nih.gov In C. elegans, researchers have discovered that serotonin also undergoes acetylation to NAS; however, the subsequent major metabolic step is not glucuronidation but rather incorporation into a family of modular glucosides. nih.govresearchgate.netnih.gov

A key study combining CRISPR-Cas9 genome editing and comparative metabolomics in C. elegans demonstrated that the majority of serotonin in the nematode is channeled into these N-acetylserotonin-derived glucosides. nih.govnih.gov These compounds, named sngl#1–4, are structurally reminiscent of the mammalian metabolite this compound. nih.gov This discovery highlights that while the specific conjugating molecule differs (glucose in nematodes vs. glucuronic acid in mammals), the principle of modifying NAS for retention and potential transport is a conserved biological strategy. nih.govresearchgate.net The expression patterns of enzymes involved, such as the carboxylesterase CEST-4 which further modifies these glucosides, suggest that serotonin derivatives are transported between different tissues within the nematode. nih.gov

These findings establish C. elegans as a relevant model for studying the regulation and functional consequences of serotonin acetylation and subsequent conjugation, providing a simplified system to explore genetic and environmental factors, such as the influence of gut microbiota, that may impact this metabolic pathway. nih.gov

Comparative Metabolic Studies Across Species

The metabolism of serotonin and its derivatives, including the formation of this compound, exhibits significant variation across different species. These differences are crucial for interpreting data from animal models and extrapolating them to human physiology. Comparative metabolomic studies have been instrumental in mapping these interspecies distinctions.

A comprehensive metabolomic analysis of melatonin metabolism in mice revealed that this compound is a notable, albeit typically minor, metabolite. nih.govnih.gov The primary metabolite of melatonin in mice is 6-hydroxymelatonin glucuronide. nih.govoup.com However, the study uncovered a critical role for the cytochrome P450 enzyme CYP1A2. In genetically modified Cyp1a2-null mice, the metabolic pathway shifted dramatically. These mice produced significantly less 6-hydroxymelatonin glucuronide (~10% of wild-type) and, conversely, substantially more this compound (an increase of ~195%). nih.govnih.govoup.com This finding demonstrates that under specific genetic or pharmacological conditions that inhibit CYP1A2, the metabolic flux can be rerouted, making the N-acetylation and subsequent glucuronidation of serotonin a much more prominent pathway in mice.

This contrasts with human metabolism, where the major phase II conjugation product of 6-hydroxymelatonin is its sulfate (B86663) conjugate, not the glucuronide. nih.govnih.gov This points to a significant species difference in phase II conjugation preferences. nih.gov In humans, this compound and its sulfated counterpart are recognized urinary metabolites, and their excretion increases following the administration of exogenous melatonin. researchgate.netregulations.gov Studies in rats have also confirmed that N-acetylserotonin (NAS) is a peripheral metabolite of melatonin, which can then be further conjugated. oup.com

These comparative studies underscore that while the fundamental pathways of serotonin metabolism are conserved, the quantitative importance of each branch, particularly the choice between sulfation and glucuronidation, can differ substantially between species like mice, rats, and humans.

| Species | Primary Melatonin/Serotonin Conjugate | Status of this compound (NAS-Gluc) | Key Findings | Citation |

|---|---|---|---|---|

| Human | 6-hydroxymelatonin sulfate | Identified as a urinary metabolite. | Phase II metabolism favors sulfation for 6-hydroxymelatonin over glucuronidation. | nih.govnih.govresearchgate.net |

| Mouse (Wild-Type) | 6-hydroxymelatonin glucuronide | Minor metabolite. | Phase II metabolism favors glucuronidation for 6-hydroxymelatonin. | nih.govoup.com |

| Mouse (Cyp1a2-null) | N/A (major pathway blocked) | Significantly increased metabolite (~195% increase). | Inhibition of CYP1A2 shunts metabolism towards the formation of NAS-Gluc. | nih.govnih.govoup.com |

| Rat | 6-hydroxymelatonin conjugates | N-acetylserotonin is a confirmed metabolite, available for glucuronidation. | Demonstrates the conversion of melatonin back to N-acetylserotonin in the periphery. | oup.com |

| C. elegans (Nematode) | N-acetylserotonin glucosides | Analogous pathway exists (glucosidation, not glucuronidation). | Serves as a model for the conserved principle of NAS conjugation. | nih.govresearchgate.netnih.gov |

Theoretical and Computational Modeling of Molecular Interactions and Reactivity

While direct computational studies on this compound are limited, extensive theoretical and computational modeling has been performed on its parent compound, N-acetylserotonin (NAS). This research provides critical insights into the fundamental molecular properties and reactivity that underpin its biological functions. These models use methodologies like Density Functional Theory (DFT) to predict how the molecule interacts with its environment, particularly in the context of oxidative stress. researchgate.netacs.org

Computational studies have focused heavily on the antioxidant potential of NAS. researchgate.netresearchgate.net Research using DFT found that NAS is a potent peroxyl radical scavenger, with a predicted reactivity significantly higher than that of melatonin, especially in nonpolar (lipid) environments. acs.org The primary mechanism for this scavenging activity is identified as formal hydrogen atom transfer (HAT) from the hydroxyl group on the indole (B1671886) ring. acs.org

A key finding from these theoretical models is the profound influence of the solvent environment on the molecule's reactivity. The polarity of the medium not only changes the absolute speed of radical scavenging reactions but can also alter the relative antioxidant capacity of NAS compared to other related molecules. acs.org For instance, in a nonpolar environment, NAS is predicted to react with peroxyl radicals about 11 times faster than 6-hydroxymelatonin (6OHM), whereas in an aqueous solution, 6OHM is predicted to be about 3 times faster than NAS. acs.org This highlights that the local cellular environment (e.g., within a lipid membrane versus the cytosol) is a critical determinant of the molecule's function.

Beyond radical scavenging, computational models have explored other mechanisms of protection, such as metal chelation. acs.org By chelating metal ions like Fe²⁺, NAS can inhibit the production of the highly damaging hydroxyl radical (•OH), providing another layer of antioxidant defense. acs.org Theoretical studies have also investigated the reactivity of NAS with reactive nitrogen species (RNS), finding that it can be nitrosylated, similar to melatonin. mdpi.com These computational approaches provide a detailed, atom-level understanding of the reactivity of the NAS core structure, which is foundational to the behavior of its conjugated metabolites like this compound.

| Computational Model/Theory | Subject Molecule | Key Research Finding | Predicted Mechanism | Citation |

|---|---|---|---|---|

| Density Functional Theory (DFT) | N-acetylserotonin (NAS) | NAS is a more effective peroxyl radical scavenger than melatonin in lipid media. | Formal Hydrogen Atom Transfer (HAT) from the hydroxyl group. | acs.org |

| DFT with Solvent Modeling (SMD) | N-acetylserotonin (NAS) | Solvent polarity influences both absolute and relative reactivity. NAS is more reactive in lipid media, while related metabolites can be more reactive in aqueous media. | Changes in the transition state energy based on the dielectric constant of the environment. | acs.org |

| DFT | N-acetylserotonin (NAS) | Investigated the potential for NAS to inhibit hydroxyl radical production. | Metal Chelation (e.g., of Cu²⁺ or Fe²⁺) via oxygen sites. | acs.org |

| Theoretical Chemistry | N-acetylserotonin (NAS) | NAS can undergo nitrosylation by reacting with various reactive nitrogen species (RNS). | Reaction at the pyrrole (B145914) nitrogen (indole ring atom 1). | mdpi.com |

Emerging Research Frontiers and Unaddressed Questions in N Acetylserotonin Glucuronide Research

Definitive Elucidation of All Minor and Novel Metabolites

The metabolic pathway of melatonin (B1676174), a molecule structurally related to n-acetylserotonin, has been shown to be complex, yielding numerous metabolites. While n-acetylserotonin (NAS) is a known metabolite of melatonin, recent studies using advanced analytical techniques have begun to uncover an even more intricate metabolic landscape. oup.comdrugbank.com

A metabolomic analysis of melatonin metabolism in mice identified fourteen distinct metabolites in urine, including known compounds like 6-hydroxymelatonin (B16111) glucuronide, 6-hydroxymelatonin sulfate (B86663), n-acetylserotonin glucuronide, and n-acetylserotonin sulfate. drugbank.com This study also revealed several novel metabolites, such as melatonin glucuronide, cyclic melatonin, and cyclic this compound. oup.comdrugbank.com The identification of these compounds suggests that the biotransformation of indolamines is more varied than previously understood.

Further research has pointed to the existence of additional, previously uncharacterized metabolites. oup.comwiley.com For instance, a novel metabolite, suggested to be formed through O-demethylation, 6-hydroxylation, and sulfation, has been detected in human urine following melatonin administration. wiley.com Another study proposed the formation of 5,6-dihydroxy-N-acetylserotonin via an enzymatic pathway in mice. researchgate.net These findings highlight the need for continued research to definitively identify all minor and novel metabolites of n-acetylserotonin and its parent compounds. The use of techniques like gas chromatography-mass spectrometry (GCMS) has been instrumental in distinguishing between structurally similar metabolites like NAS and 6-hydroxymelatonin (6-HaMT), which can be challenging to separate using traditional chromatographic methods alone. oup.comnih.gov

The following table provides a list of identified and proposed metabolites related to n-acetylserotonin and melatonin, underscoring the expanding knowledge in this area.

| Metabolite Name | Status |

| 6-hydroxymelatonin glucuronide | Known |

| 6-hydroxymelatonin sulfate | Known |

| This compound | Known |

| n-acetylserotonin sulfate | Known |

| 6-hydroxymelatonin | Known |

| 2-oxomelatonin | Known |

| 3-hydroxymelatonin | Known |

| Melatonin glucuronide | Novel |

| Cyclic melatonin | Novel |

| Cyclic this compound | Novel |

| Cyclic 6-hydroxymelatonin | Novel |

| 5-hydroxyindole-3-acetaldehyde | Novel |

| Di-hydroxymelatonin and its glucuronide conjugate | Novel |

| 5,6-dihydroxy-N-acetylserotonin | Proposed |

| O-demethylated-6-hydroxymelatonin-sulfate | Proposed |

Exploration of Potential Biological Activities of this compound Itself (beyond excretion)

Historically, glucuronidation has been viewed primarily as a detoxification and excretion pathway. However, the biological roles of glucuronidated metabolites themselves are an emerging area of interest. While the primary function of this compound is considered to be excretory, the potential for this conjugate to possess intrinsic biological activity remains largely unexplored.

Research into the parent compound, n-acetylserotonin (NAS), has revealed a range of biological effects, including antioxidant properties and neuroprotective actions. basys2.canih.gov NAS has been shown to be a potent antioxidant, in some cases more effective than melatonin, and can protect against oxidative damage. basys2.caacs.org It also activates the TrkB receptor, suggesting a role in neurogenesis and mood regulation. nih.gov Given that NAS possesses these activities, the question arises as to whether its glucuronidated form retains any of these properties or has novel functions.

The biological activity of other melatonin metabolites is also an area of active investigation. sci-hub.se For example, some studies suggest that metabolites of melatonin may be physiologically active. sci-hub.se This precedent supports the hypothesis that this compound may not be merely an inert waste product. Future research is needed to investigate whether this glucuronide conjugate can interact with receptors, act as a signaling molecule, or have other unforeseen biological effects.

Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Contexts

The development of advanced pharmacokinetic (PK) and pharmacodynamic (PD) models is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like n-acetylserotonin and its metabolites. Physiologically based pharmacokinetic (PBPK) modeling, in particular, offers a powerful tool for simulating the fate of these substances in the body. nih.govpolimi.it

PBPK models have been developed for melatonin to predict its diurnal variations and the effects of different administration routes. nih.gov These models can be adapted and refined to specifically investigate the pharmacokinetics of n-acetylserotonin and its glucuronide. Such models can help in understanding how factors like route of administration influence the formation and elimination of this compound. srce.hr

Pharmacokinetic studies of n-acetylserotonin (NAS) and its derivatives have been conducted in preclinical models. nih.gov For instance, the pharmacokinetic profiles of a NAS derivative, HIOC, have been characterized in plasma, brain, and retinas of mice, providing valuable data on its stability and distribution. nih.govresearchgate.net Similar studies focusing specifically on this compound would be invaluable.

A key challenge in this area is the lack of extensive pharmacokinetic data for n-acetylserotonin and its glucuronide in various preclinical models. sci-hub.se Future research should aim to generate more comprehensive datasets to inform the development and validation of more accurate and predictive PBPK and PD models. These models can ultimately aid in translating preclinical findings to clinical applications. mdpi.com

Systems Biology Approaches to Integrate Metabolism and Functional Outcomes

Systems biology provides a holistic framework for understanding the complex interplay between metabolic pathways and their functional consequences. mdpi.comnih.govresearchgate.net By integrating various "omics" data, such as transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of biological systems. frontiersin.orgnih.gov

The integration of metabolomic data with interaction networks (interactome mapping) is a powerful strategy to connect the presence of specific metabolites with underlying cellular pathways. nih.gov This "integrated metabolome and interactome mapping" (iMIM) approach could be applied to study the effects of this compound, potentially revealing its involvement in pathways beyond simple excretion. nih.gov

Systems biology can also be instrumental in understanding the complex interactions between the host and the gut microbiome in the context of serotonin (B10506) metabolism. frontiersin.org This approach can help to model how microbial activity influences the availability of serotonin and its subsequent conversion to metabolites like this compound, and how these processes, in turn, affect host physiology.

Investigating the Influence of Microbiota on Conjugate Formation and Fate

The gut microbiota is increasingly recognized as a key regulator of host metabolism, including the metabolism of tryptophan and serotonin. nih.govnih.govhep.com.cn The gut is a major site of serotonin production, and the composition of the gut microbiota can significantly influence serotonin levels. nih.govfrontiersin.org

Several mechanisms by which the microbiota can modulate serotonin metabolism have been identified. Some gut bacteria can synthesize serotonin themselves, while others produce metabolites, such as short-chain fatty acids (SCFAs), that stimulate serotonin production by host enterochromaffin cells. frontiersin.orgmdpi.com The microbiota can also influence the expression of the serotonin transporter (SERT), affecting serotonin reuptake. hep.com.cn

The gut microbiota can also impact the fate of conjugated metabolites. For instance, some gut bacteria possess β-glucuronidase activity, which can cleave glucuronide conjugates, releasing the parent compound. researchgate.netunite.it This suggests that the gut microbiota could potentially deconjugate this compound, releasing free n-acetylserotonin back into the gut lumen. This could have significant implications for the local biological activity of n-acetylserotonin in the gastrointestinal tract.

Future research should focus on identifying the specific bacterial species and enzymatic pathways involved in the formation and deconjugation of this compound in the gut. Understanding this interplay between the host and its microbiome is crucial for a complete picture of n-acetylserotonin metabolism and its physiological consequences. iasp-pain.orgfrontiersin.orgmdpi.com

Development of Novel Research Tools and Probes for Metabolic Pathway Studies

Advancing our understanding of this compound and its metabolic network requires the development of novel research tools and probes. These tools are essential for accurately tracing the metabolic fate of n-acetylserotonin and for elucidating the functions of its various metabolites.

One area of development is the synthesis of labeled compounds, such as deuterated n-acetylserotonin, which can be used as tracers in metabolic studies. oup.comnih.gov The use of such tracers allows for the unambiguous identification of metabolites derived from the administered compound, as demonstrated in studies of melatonin metabolism. oup.comnih.gov

The development of specific antibodies and immunoassays for this compound would also be highly valuable for its quantification in biological samples. Furthermore, the creation of fluorescent probes or other imaging agents that specifically bind to n-acetylserotonin or its glucuronide could enable the visualization of their distribution in tissues and cells.

In addition to chemical tools, the development of novel analytical methods is also crucial. Advanced mass spectrometry techniques, coupled with sophisticated chromatographic separation, are essential for the identification and quantification of the full spectrum of n-acetylserotonin metabolites, including isomers and conjugates. oup.comnih.gov

Finally, the creation of genetically engineered cell lines or animal models with altered expression of key enzymes in the serotonin metabolic pathway could provide powerful systems for studying the functional consequences of changes in this compound levels.

Q & A

Q. What analytical methods are recommended for detecting and quantifying n-acetylserotonin glucuronide in biological samples?

- Methodological Answer : this compound, a polar metabolite, requires specialized techniques for retention and detection in liquid chromatography (LC). Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/MS) is preferred due to its high sensitivity and resolution. For reversed-phase LC, pre-column derivatization (e.g., trimethylsilylation) may enhance retention . Hydrolysis with β-glucuronidase can confirm glucuronide identity by releasing the aglycone (n-acetylserotonin), which is then quantified via LC-MS/MS. Enzymatic hydrolysis protocols should optimize pH (5.0–6.0) and enzyme activity (e.g., 50 kU/mL β-glucuronidase in ammonium acetate buffer) .

Q. How is this compound synthesized in vivo, and which enzymes are involved?

- Methodological Answer : this compound is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of n-acetylserotonin. Human liver microsomes (HLMs) are commonly used to study this reaction in vitro. Substrate specificity assays with UGT isoform-specific inhibitors or recombinant enzymes (e.g., UGT1A1, UGT1A7) can identify contributing isoforms . Kinetic parameters (Km, Vmax) should be measured under controlled co-factor conditions (e.g., 5 mM UDP-glucuronic acid) to characterize enzyme efficiency .

Q. What is the metabolic significance of this compound in the tryptophan/serotonin pathway?

- Methodological Answer : this compound is a phase II metabolite in the melatonin biosynthesis pathway. Its formation competes with melatonin synthesis, regulated by the enzyme acetylserotonin O-methyltransferase (ASMT). To study this interplay, knockout models (e.g., Cyp1a2-null mice) or isotopic tracing (e.g., deuterated precursors) can quantify flux between pathways. Metabolomic profiling of urine or serum using LC-HRMS is critical to capture dynamic changes .

Advanced Research Questions

Q. How do interspecies differences in glucuronidation pathways impact the translation of this compound research from rodents to humans?

- Methodological Answer : Mice predominantly excrete this compound, whereas humans favor sulfated conjugates due to differences in UGT and sulfotransferase (SULT) expression . To address translational gaps, use species-specific recombinant enzymes or primary hepatocytes in comparative assays. For example, Cyp1a2-null mice exhibit 195% higher urinary this compound than wild-type mice, highlighting CYP1A2's role in melatonin metabolism . Cross-species studies must validate findings using human-derived models (e.g., induced pluripotent stem cell-derived hepatocytes).

Q. What experimental strategies can resolve contradictions in this compound’s reported antioxidant activity across different biological models?

- Methodological Answer : Discrepancies in antioxidant effects may arise from model-specific redox environments. In fungal mutants (e.g., gsh2Δ), this compound accumulation correlates with compensatory antioxidant mechanisms, measured via metabolomic profiling and reactive oxygen species (ROS) assays . Contrastingly, in mammalian systems, its antioxidant role may be indirect. Use genetic knockdown (siRNA targeting UGTs) or ROS scavenging assays (e.g., DCFH-DA probes) in controlled oxidative stress models to clarify mechanisms .

Q. How can researchers overcome analytical challenges in quantifying unstable glucuronide metabolites like this compound during long-term storage?

- Methodological Answer : this compound is stable in urine for ≥4 months at –20°C, but plasma samples require stricter conditions (–80°C) to prevent degradation . For LC-MS workflows, add stabilizers (e.g., sodium azide) to inhibit bacterial β-glucuronidase activity. Validate storage protocols using spike-and-recovery experiments with isotopically labeled internal standards (e.g., d4-n-acetylserotonin glucuronide) .

Q. What role does this compound play in modulating hepatic glucose production, and how can this be measured non-invasively?